6-Methylchromone-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Identity and Structure:

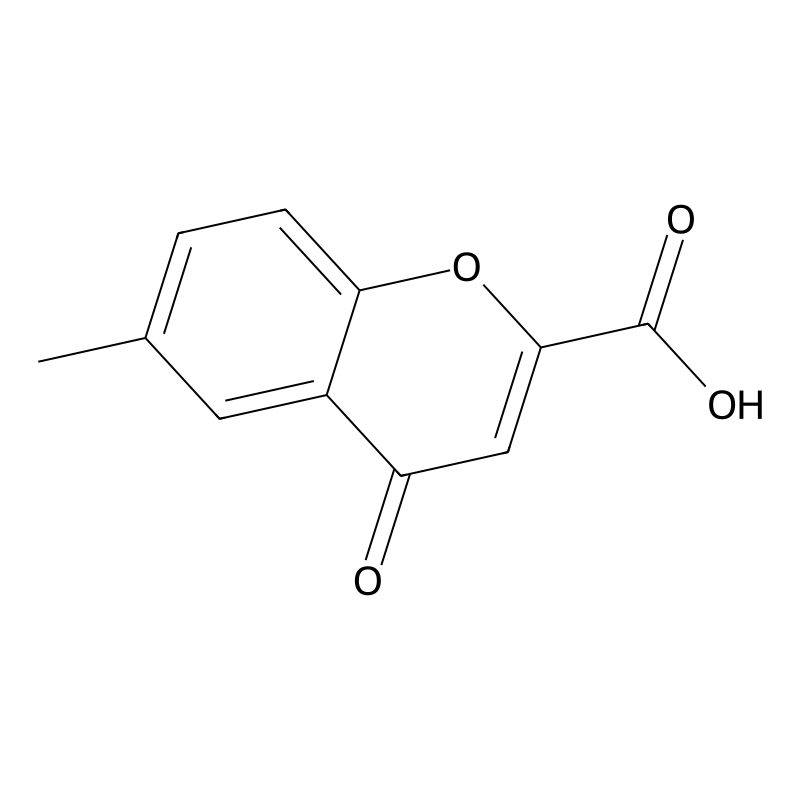

6-Methylchromone-2-carboxylic acid is a chromone derivative. Chromones are a class of organic compounds containing a nine-membered heterocyclic ring with one oxygen atom. 6-Methylchromone-2-carboxylic acid specifically possesses a methyl group at the sixth position and a carboxylic acid group at the second position of the chromone ring structure. Its chemical formula is C11H8O4 and CAS number is 5006-44-0 PubChem: .

Potential Applications:

While there is no extensive research available on the specific applications of 6-Methylchromone-2-carboxylic acid itself, research has explored the biological activities of chromone derivatives in general. These activities include:

Antioxidant properties

Some chromone derivatives have been shown to exhibit antioxidant properties, potentially offering protection against cellular damage caused by free radicals NCBI article: .

Anti-inflammatory properties

Certain chromones have demonstrated anti-inflammatory effects, suggesting potential use in treating inflammatory conditions NCBI article.

Anticancer properties

A limited range of studies have investigated the potential anticancer properties of some chromone derivatives NCBI article. However, more research is needed to determine the effectiveness and mechanisms of such activity.

6-Methylchromone-2-carboxylic acid is a member of the chromone family, characterized by its fused benzopyran structure. Its molecular formula is C11H8O4, and it has a molecular weight of 204.18 g/mol. The compound features a carboxylic acid group at the 2-position and a methyl group at the 6-position of the chromone ring system. This configuration contributes to its chemical reactivity and biological properties .

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide to yield 6-methylchromone.

- Nucleophilic Substitution: The carboxylic acid group can be replaced by nucleophiles under certain conditions.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that 6-Methylchromone-2-carboxylic acid exhibits several biological activities:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Some studies suggest that it has inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects: It may modulate inflammatory pathways, making it a candidate for further pharmacological studies.

These activities highlight its potential usefulness in pharmaceutical applications.

Several methods exist for synthesizing 6-Methylchromone-2-carboxylic acid:

- Condensation Reactions: Using salicylaldehyde and acetic anhydride in the presence of a base can yield chromone derivatives, which can be further oxidized to form the carboxylic acid.

- Cyclization Reactions: Starting from appropriate phenolic compounds and acylating agents can lead to the formation of the chromone structure.

- Functional Group Transformations: Existing methylchromones can be converted into their carboxylic acid counterparts through oxidation processes.

These methods provide flexibility in producing the compound for various research purposes.

6-Methylchromone-2-carboxylic acid finds applications across different fields:

- Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activities.

- Agriculture: Potential use as a natural pesticide or fungicide owing to its antimicrobial properties.

- Material Science: Investigated for use in developing new materials with specific optical or electronic properties.

These applications demonstrate the compound's versatility and importance in multiple industries.

Interaction studies involving 6-Methylchromone-2-carboxylic acid focus on its binding affinity with various biological targets. Research has indicated interactions with enzymes involved in metabolic pathways, which could elucidate its mechanism of action in biological systems. Additionally, studies on its interactions with metal ions suggest potential applications in coordination chemistry.

Several compounds share structural similarities with 6-Methylchromone-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Hydroxychromone | Hydroxyl group at position 7 | Known for strong antioxidant activity |

| 6-Methylchromone | Methyl group at position 6 | Lacks carboxylic acid functionality |

| 3-Carbomethoxy-6-methylchromone | Methoxy group at position 3 | Exhibits different solubility characteristics |

| Flavonoids (e.g., Quercetin) | Polyphenolic structure | Broader range of biological activities |

The uniqueness of 6-Methylchromone-2-carboxylic acid lies in its specific functional groups that confer distinct reactivity and biological properties compared to these similar compounds.